molecular formula C16H19N3O2 B2855478 2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034259-80-6

2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No. B2855478
CAS RN: 2034259-80-6
M. Wt: 285.347
InChI Key: XVIHACXJYSQRBE-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide, also known as THPPA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. THPPA belongs to the class of pyrazolopyridine compounds and has been found to exhibit promising pharmacological properties.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide has several advantages for lab experiments. It exhibits potent and selective inhibition of ASIC1a, which makes it a valuable tool for studying the role of ASIC1a in various physiological and pathological conditions. Additionally, this compound has been shown to be stable and soluble in aqueous solutions, which makes it easy to handle and use in experiments.
However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. Additionally, this compound has limited solubility in organic solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide. First, further studies are needed to fully understand the pharmacokinetic and pharmacodynamic properties of this compound. This will provide valuable information for the development of this compound as a therapeutic agent.
Second, the role of ASIC1a in various physiological and pathological conditions needs to be further explored. This will help identify potential therapeutic applications of this compound and other ASIC1a inhibitors.
Third, the development of new and more potent ASIC1a inhibitors is needed. This will provide valuable tools for studying the role of ASIC1a in various processes and may lead to the development of novel therapeutic agents.
In conclusion, this compound is a novel compound that has been synthesized and studied for its potential applications in scientific research. It exhibits potent and selective inhibition of ASIC1a and has been found to reduce pain and modulate synaptic plasticity and neurodegeneration. This compound has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the pharmacological properties of this compound and identify potential therapeutic applications.

Synthesis Methods

2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide can be synthesized using a multistep process that involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine to form the desired product, this compound. The synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide has been studied for its potential applications in scientific research. It has been found to exhibit potent and selective activity against the acid-sensing ion channel 1a (ASIC1a). ASIC1a is a proton-gated ion channel that plays a critical role in various physiological and pathological conditions, including pain, ischemia, and neurodegeneration. This compound has been shown to inhibit ASIC1a-mediated currents and reduce pain in animal models. Therefore, this compound has the potential to be developed as a novel analgesic drug.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-21-15-5-3-2-4-12(15)10-16(20)18-13-7-9-19-14(11-13)6-8-17-19/h2-6,8,13H,7,9-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIHACXJYSQRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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